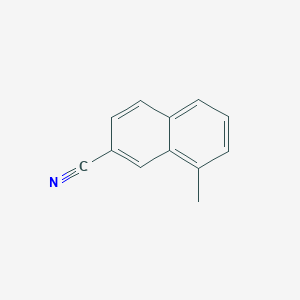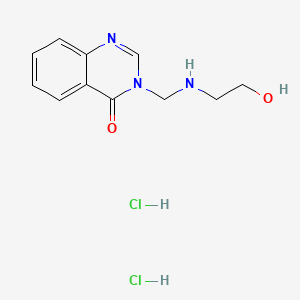
2-chloro-4-nitrobenzenediazonium;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitrobenzenediazonium sulfate is an organic compound with the molecular formula C12H6Cl2N6O8S. It is a diazonium salt, which is a class of compounds known for their reactivity and use in various chemical processes. This compound is particularly notable for its applications in dye synthesis and other industrial processes.
Vorbereitungsmethoden
The synthesis of 2-chloro-4-nitrobenzenediazonium sulfate typically involves the diazotization of 2-chloro-4-nitroaniline. This process includes the following steps:
Diazotization Reaction: 2-chloro-4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of sulfuric acid (H2SO4) at low temperatures (0-5°C). This reaction forms the diazonium salt.
Isolation: The resulting diazonium salt is then isolated and purified.
Industrial production methods often involve similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-chloro-4-nitrobenzenediazonium sulfate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group (-N2+) can be replaced by other groups such as hydroxyl (-OH), halides (e.g., -Cl, -Br), or other nucleophiles. For example, reacting with potassium iodide (KI) can replace the diazonium group with an iodine atom.
Coupling Reactions: This compound can react with phenols or aromatic amines to form azo compounds, which are important in dye synthesis. For instance, reacting with phenol in an alkaline medium forms an azo dye.
Reduction Reactions: The nitro group (-NO2) can be reduced to an amino group (-NH2) under specific conditions.
Common reagents used in these reactions include sodium nitrite, sulfuric acid, potassium iodide, and phenol. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-nitrobenzenediazonium sulfate has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry. The compound’s reactivity makes it useful in various organic synthesis reactions.
Biology: It can be used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: Beyond dye synthesis, it is used in the production of pigments, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-4-nitrobenzenediazonium sulfate involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-chloro-4-nitrobenzenediazonium sulfate can be compared with other diazonium salts, such as:
4-chloro-2-nitrobenzenediazonium sulfate: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
2-chloro-5-nitrobenzenediazonium sulfate: Another isomer with distinct chemical properties and uses.
4-nitrobenzenediazonium sulfate: Lacks the chlorine substituent, affecting its reactivity and the types of reactions it undergoes.
The uniqueness of 2-chloro-4-nitrobenzenediazonium sulfate lies in its specific substitution pattern, which influences its reactivity and suitability for certain applications, particularly in dye synthesis and organic chemistry.
Eigenschaften
CAS-Nummer |
68391-43-5 |
|---|---|
Molekularformel |
C12H6Cl2N6O8S |
Molekulargewicht |
465.2 g/mol |
IUPAC-Name |
2-chloro-4-nitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H3ClN3O2.H2O4S/c2*7-5-3-4(10(11)12)1-2-6(5)9-8;1-5(2,3)4/h2*1-3H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
ZCJWMAWJAJTAEO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N.C1=CC(=C(C=C1[N+](=O)[O-])Cl)[N+]#N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-phenylcyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide](/img/structure/B13768265.png)



![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)








